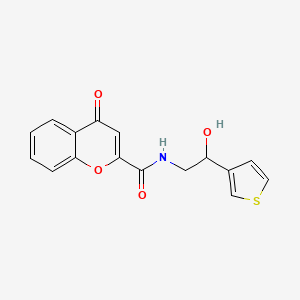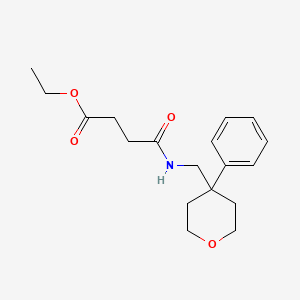
ethyl 4-oxo-4-(((4-phenyltetrahydro-2H-pyran-4-yl)methyl)amino)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Ethyl 4-oxo-4-(((4-phenyltetrahydro-2H-pyran-4-yl)methyl)amino)butanoate” is a complex organic compound. It contains an ethyl group, a 4-oxo-4-amino butanoate group, and a 4-phenyltetrahydro-2H-pyran-4-yl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, with several functional groups. The tetrahydropyran ring provides a cyclic structure, the phenyl group is a common aromatic ring, and the butanoate group contains both amino and oxo (carbonyl) functionalities .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The amino and oxo groups could potentially be involved in various reactions such as condensation, reduction, or oxidation. The phenyl and tetrahydropyran groups might also participate in reactions depending on the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. For example, it might have certain solubility characteristics due to the polar amino and oxo groups, and its boiling or melting point would depend on the overall size and structure of the molecule .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has shown that certain derivatives of ethyl 4-oxo-4-(((4-phenyltetrahydro-2H-pyran-4-yl)methyl)amino)butanoate exhibit antimicrobial properties. For instance, a study described the synthesis of ethyl 4,5-dihydro 7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-5-aryl-3H-chromeno[2,3-d]pyrimidine-6-carboxylate derivatives, showcasing their in vitro antimicrobial activity against various bacterial and fungal strains (Ghashang et al., 2013). Additionally, compounds synthesized from ethyl-3-oxo-2-(2-(4-sulfamoylphenyl)hydrazono) butanoate were evaluated for their antimicrobial activity, indicating potential applications in this field (Sarvaiya et al., 2019).
Structural Chemistry
Research into the structure of compounds related to this compound has been conducted to understand their chemical properties better. For example, a study on the synthesis and structure of isomeric enaminones derived from similar compounds revealed insights into tautomerism and intramolecular hydrogen bonding (Brbot-Šaranović et al., 2001).
Synthesis Methods
Innovative synthesis methods involving compounds related to this compound have been explored. One study demonstrated a phosphine-catalyzed [4 + 2] annulation for the synthesis of tetrahydropyridines, highlighting a new approach to creating such compounds (Zhu et al., 2003).
Biochemical and Pharmacological Research
Studies have also been conducted to understand the biochemical and pharmacological properties of compounds similar to this compound. For instance, research on oxidation reactions in rat liver microsomes involving ethyl t-butyl ether, a compound with structural similarities, provided insights into metabolic pathways and enzyme interactions (Turini et al., 1998).
Eigenschaften
IUPAC Name |
ethyl 4-oxo-4-[(4-phenyloxan-4-yl)methylamino]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-2-23-17(21)9-8-16(20)19-14-18(10-12-22-13-11-18)15-6-4-3-5-7-15/h3-7H,2,8-14H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRZWJNLTFRQQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NCC1(CCOCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2978233.png)
![3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B2978234.png)
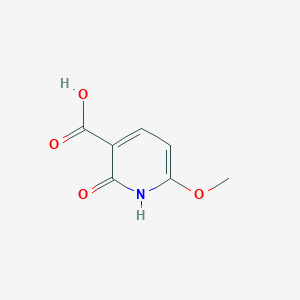
![2,4-dimethyl-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2978237.png)
![N-Methyl-N-[1-(4-phenylphenyl)ethyl]but-2-ynamide](/img/structure/B2978239.png)
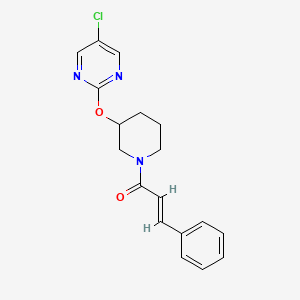
![Ethyl 2-(2-((5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2978241.png)
![(E)-3-(4-isopropoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2978242.png)
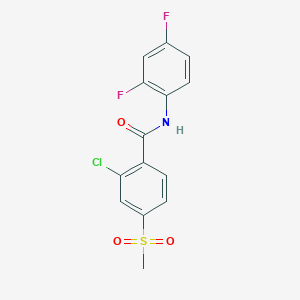
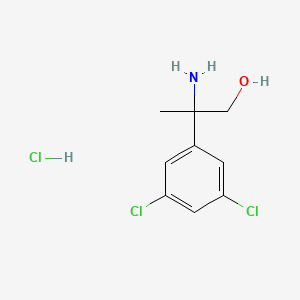
![6-[5-(1,3-Benzoxazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2978249.png)

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2978253.png)
